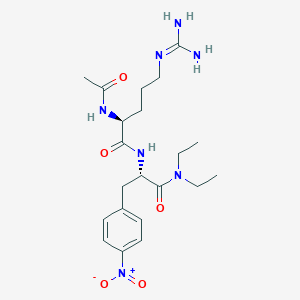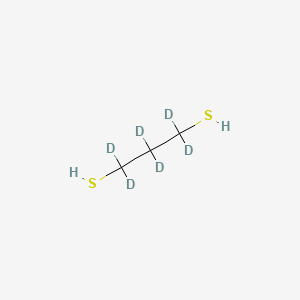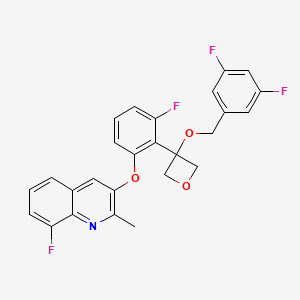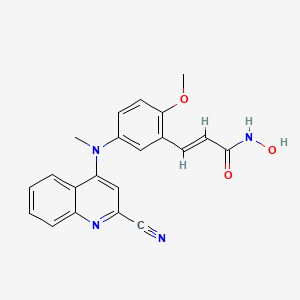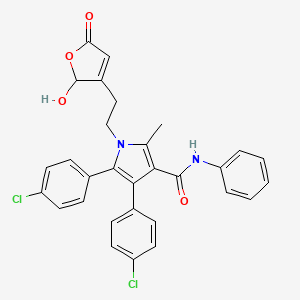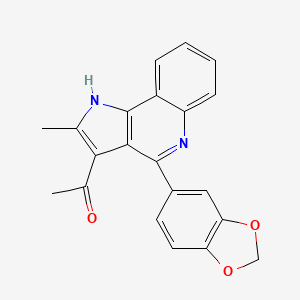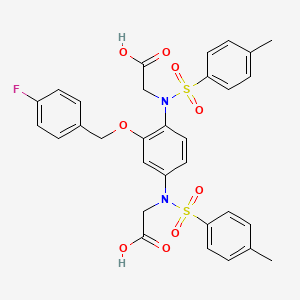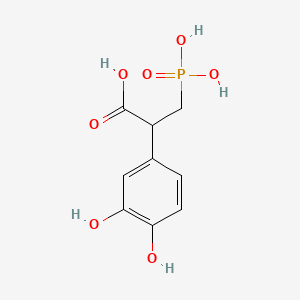
Enzyme-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enzyme-IN-2 is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to inhibit specific enzymatic activities, making it a valuable tool in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enzyme-IN-2 typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure the compound’s integrity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Enzyme-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while reduction may produce more stable forms of the compound.
Scientific Research Applications
Enzyme-IN-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biological studies to inhibit specific enzymes and investigate their roles in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in industrial processes to enhance the efficiency of chemical reactions and improve product yields.
Mechanism of Action
The mechanism of action of Enzyme-IN-2 involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the enzyme involved.
Comparison with Similar Compounds
Enzyme-IN-2 can be compared with other enzyme inhibitors, such as:
Enzyme-IN-1: Another enzyme inhibitor with similar properties but different molecular structure.
Enzyme-IN-3: A compound with a broader range of enzyme targets but lower specificity compared to this compound.
Uniqueness: this compound is unique due to its high specificity for certain enzymes, making it a valuable tool for targeted research and applications. Its ability to selectively inhibit specific enzymes sets it apart from other inhibitors with broader or less specific activity.
Properties
Molecular Formula |
C9H11O7P |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |
InChI Key |
AHVRXKVVJWQDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


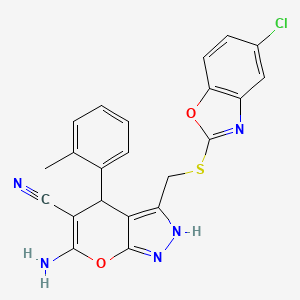
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

